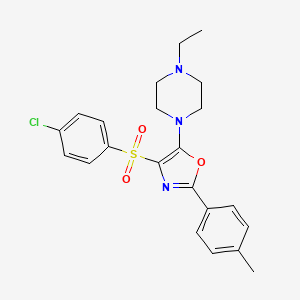

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)oxazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is known to have potent biological activity, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Anticancer Evaluation

A novel series of 4-arylsulfonyl-1,3-oxazoles, related to the chemical structure of interest, have been synthesized, characterized, and their anticancer activities evaluated against 59 cancer cell lines. Among these compounds, specific derivatives exhibited high activity against CNS cancer subpanels, including Glioblastoma and Gliosarcoma, demonstrating cytostatic effects. Another compound showed significant antiproliferative activity against Non-Small Cell Lung Cancer, and a different derivative exhibited cytotoxic activity against pleural mesothelioma. These findings suggest potential for further investigation into 4-arylsulfonyl-1,3-oxazoles as anticancer agents (Zyabrev et al., 2022).

Antimicrobial and Cytotoxic Activities

Sulfone linked bis heterocycles, akin to the compound of interest, have been synthesized and tested for their antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds showed comparable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum to standard drugs. Moreover, one of the compounds exhibited appreciable cytotoxic activity on A549 lung carcinoma cells. These results highlight the potential of sulfone-linked bis heterocycles in antimicrobial and anticancer therapy (Muralikrishna et al., 2012).

Corrosion Inhibition

Oxazole derivatives, related to the compound of interest, have been evaluated for their corrosion inhibition performances on mild steel in a molar hydrochloric solution. The study revealed that these compounds significantly reduce the corrosion rate, demonstrating high inhibition efficiencies that increase with concentration. The behavior suggests that the inhibitory effect occurs through the adsorption of inhibitor molecules on the metal surface, offering potential applications in corrosion prevention (Rahmani et al., 2018).

Acaricidal Activity

Novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety have shown excellent acaricidal activity against Tetranychus cinnabarinus. These compounds exhibited higher activities than etoxazole, highlighting their potential as new candidates for controlling spider mites in agricultural settings. The acaricidal mechanism is hypothesized to involve binding with the site of the sulfonylurea receptor (SUR) and inhibiting chitin synthesis (Li et al., 2014).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)19-10-8-18(23)9-11-19)24-20(29-22)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPCQSDVWDWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)

![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)

![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)

![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)

![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)